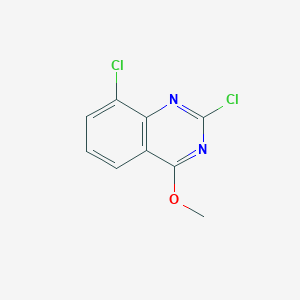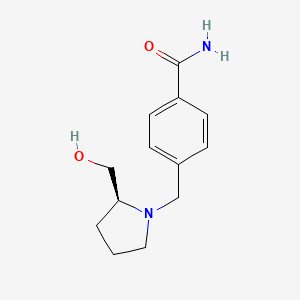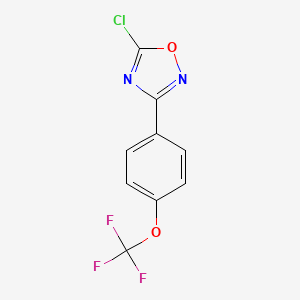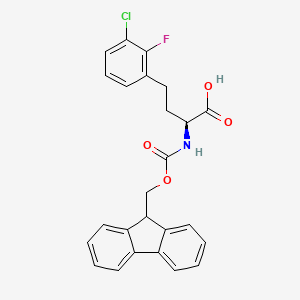
N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH is a synthetic amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-HomoPhe(2-F,3-Cl) is protected using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the synthetic route mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of automated peptide synthesizers and large-scale purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU, HATU, or DIC.
Substitution Reactions: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU or HATU in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Deprotection: L-HomoPhe(2-F,3-Cl)-OH.
Coupling: Peptides containing the this compound residue.
Substitution: Various substituted derivatives of this compound.
Applications De Recherche Scientifique
N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH is used in various scientific research applications, including:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Biological Studies: To study protein-protein interactions and enzyme-substrate interactions.
Material Science: In the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH depends on its application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides. The Fmoc group protects the amino group during synthesis and is removed to allow further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Fmoc-L-Phenylalanine: Similar structure but without the fluorine and chlorine substitutions.
N-Fmoc-L-Tyrosine: Contains a hydroxyl group on the aromatic ring instead of fluorine and chlorine.
N-Fmoc-L-Tryptophan: Contains an indole ring instead of a phenyl ring.
Uniqueness
N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH is unique due to the presence of fluorine and chlorine substitutions on the aromatic ring, which can influence its reactivity and interactions in peptide synthesis and other applications.
Propriétés
Formule moléculaire |
C25H21ClFNO4 |
|---|---|
Poids moléculaire |
453.9 g/mol |
Nom IUPAC |
(2S)-4-(3-chloro-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H21ClFNO4/c26-21-11-5-6-15(23(21)27)12-13-22(24(29)30)28-25(31)32-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,20,22H,12-14H2,(H,28,31)(H,29,30)/t22-/m0/s1 |
Clé InChI |
HDSBYFCTHJEGDJ-QFIPXVFZSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=C(C(=CC=C4)Cl)F)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C(=CC=C4)Cl)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


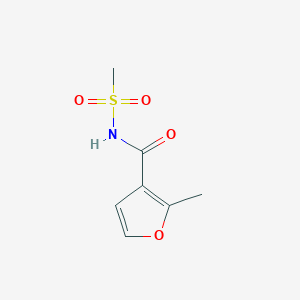

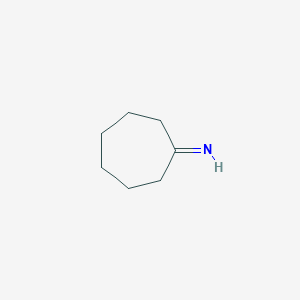

![2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde](/img/structure/B14902428.png)
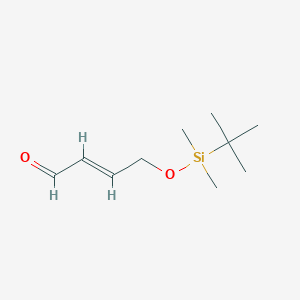
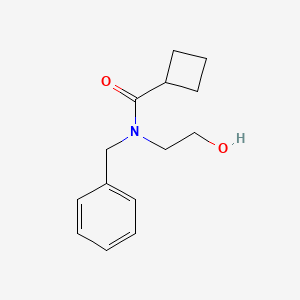


![3-hydroxy-N-[4-(naphthalen-1-ylamino)-4-oxobutyl]quinoxaline-1(2H)-carboxamide](/img/structure/B14902461.png)
